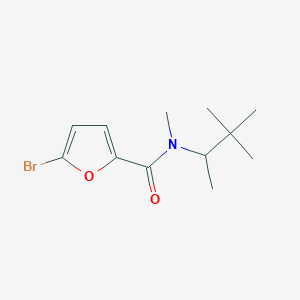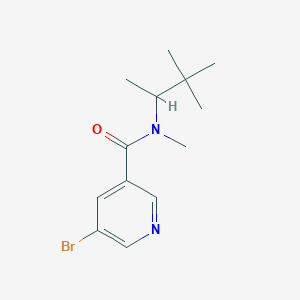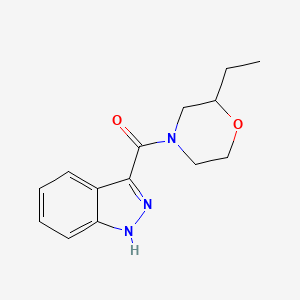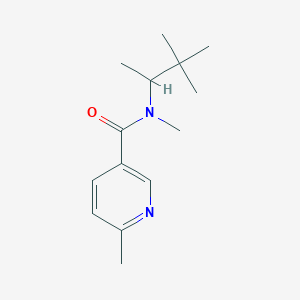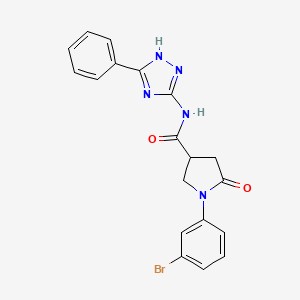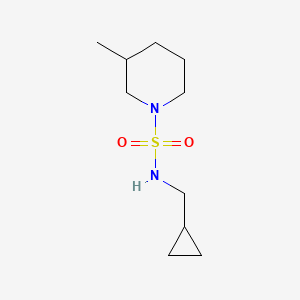
N-(cyclopropylmethyl)-3-methylpiperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-3-methylpiperidine-1-sulfonamide, commonly known as CPPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. CPPS belongs to the class of sulfonamide compounds and has a molecular formula of C11H19N2O2S.
Mecanismo De Acción
The mechanism of action of CPPS involves the selective inhibition of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. CPPS binds to the glycine-binding site of the NMDA receptor and prevents the activation of the receptor by glutamate. This results in the inhibition of the NMDA receptor-mediated synaptic transmission, which has been implicated in several neurological disorders.
Biochemical and Physiological Effects:
CPPS has been found to have several biochemical and physiological effects. In animal studies, CPPS has been shown to improve cognitive function and memory retention. CPPS has also been found to have neuroprotective effects and can protect against the neuronal damage caused by ischemia and oxidative stress. Additionally, CPPS has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPS has several advantages in lab experiments, including its high selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, CPPS also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on CPPS. One of the primary areas of research is the development of new derivatives of CPPS with improved selectivity and efficacy. Additionally, the potential of CPPS in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of active research. Further studies are also needed to investigate the potential of CPPS in the treatment of other diseases, such as depression and anxiety.
Conclusion:
In conclusion, CPPS is a promising compound with several potential applications in scientific research. Its ability to selectively inhibit the NMDA receptor makes it a valuable tool in the study of neurological disorders. Further research is needed to fully understand the potential of CPPS and its derivatives in the treatment of various diseases.
Métodos De Síntesis
The synthesis of CPPS involves the reaction of 3-methylpiperidine with chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with cyclopropylmethylamine and sodium sulfite to yield CPPS. The synthesis of CPPS has been reported in several research papers, and the yield of the compound varies depending on the reaction conditions.
Aplicaciones Científicas De Investigación
CPPS has been extensively studied for its potential in various scientific research applications. One of the primary applications of CPPS is in the field of neuroscience, where it is used as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. CPPS has been found to inhibit the NMDA receptor-mediated synaptic transmission, which is involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-3-methylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-9-3-2-6-12(8-9)15(13,14)11-7-10-4-5-10/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJVQZKTWNTKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)
